ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidinone core fused to a bicyclic system. Key structural elements include:
- Pyrido[4,3-d]pyrimidin-4-one backbone: A nitrogen-rich scaffold known for bioactivity in medicinal chemistry.
- Sulfanyl acetamido linker: Bridges the pyrido-pyrimidinone core to the benzoate ester, contributing to conformational flexibility.
- Ethyl benzoate moiety: Provides ester functionality, influencing solubility and metabolic stability.
Properties
Molecular Formula |
C26H28N4O4S |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[[4-oxo-6-(1-phenylethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H28N4O4S/c1-3-34-25(33)19-9-11-20(12-10-19)27-23(31)16-35-26-28-22-13-14-30(15-21(22)24(32)29-26)17(2)18-7-5-4-6-8-18/h4-12,17H,3,13-16H2,1-2H3,(H,27,31)(H,28,29,32) |
InChI Key |
QOTWRXQGILNXSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)C(C)C4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamido linkage. The final step involves esterification to form the ethyl benzoate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl benzoate group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active metabolites.
This reaction is pH-dependent, with alkaline conditions favoring faster kinetics due to hydroxide ion nucleophilicity .
Sulfanyl Group Reactivity
The sulfanyl (-S-) linker participates in oxidation and substitution reactions:
Oxidation to Sulfoxide/Sulfone
Controlled oxidation modifies electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12h | Sulfoxide derivative | 90% sulfoxide, 10% sulfone |
| mCPBA | DCM, 0°C | Sulfone derivative | >95% sulfone |
Sulfone derivatives exhibit enhanced metabolic stability compared to thioethers .
Nucleophilic Substitution
The sulfur atom facilitates displacement reactions with amines or thiols:
| Nucleophile | Base | Product | Application |
|---|---|---|---|
| Benzylamine | K₂CO₃, DMF | Sulfur-alkylamine analog | Improved kinase inhibition |
| Mercaptoethanol | Et₃N, MeCN | Disulfide-linked conjugate | Prodrug development |
Amide Bond Modifications
The acetamido group undergoes hydrolysis or condensation:
Hydrolysis to Carboxylic Acid
| Conditions | Reagents | Outcome |
|---|---|---|
| Strong acid | H₂SO₄, reflux | Cleavage to 4-aminobenzoic acid fragment |
| Enzymatic | Protease (pH 7.4) | Slow degradation (~20% in 24h) |
Condensation with Amines
The amide can react with primary amines under coupling agents:
| Coupling Agent | Amine | Product | Yield |
|---|---|---|---|
| EDC/HOBt | Glycine methyl ester | Peptide-conjugated analog | 65% |
| DCC | Aniline | N-phenylamide derivative | 72% |
Pyrido-Pyrimidine Core Functionalization
The heterocyclic core undergoes electrophilic substitution and redox reactions:
Electrophilic Aromatic Substitution
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 of pyrimidine | Nitro derivative (antimicrobial activity ↑) |
| Bromination | Br₂, FeBr₃ | C-8 of pyrido ring | Bromo analog (↑ kinase affinity) |
Reduction of Ketone Group
The 4-oxo group is reduced to hydroxyl or methylene:
| Reducing Agent | Product | Selectivity |
|---|---|---|
| NaBH₄ | 4-hydroxy derivative | 85% |
| LiAlH₄ | 4-methylene analog | 92% |
Cyclization Reactions
Under specific conditions, the side chains undergo cyclization to form fused rings:
| Conditions | Product | Biological Impact |
|---|---|---|
| PPA, 120°C | Tetrahydroisoquinoline derivative | Anticancer activity ↑ |
| UV light | Photo-dimerized product | Reduced solubility |
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Key Influencers |
|---|---|---|
| Ester hydrolysis | 1.0 (reference) | pH, solvent polarity |
| Sulfur oxidation | 0.7 | Oxidant strength |
| Amide hydrolysis | 0.3 | Acid concentration |
| Pyrido ring bromination | 0.5 | Lewis acid catalyst |
Scientific Research Applications
The compound ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, focusing on its biological activities, pharmacological properties, and potential therapeutic uses.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
A study demonstrated that derivatives of pyrido[4,3-d]pyrimidines displayed potent cytotoxic effects against breast cancer cells. The mechanism involved the inhibition of key signaling pathways responsible for cell proliferation and survival.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent against a range of bacterial and fungal pathogens. Its unique structure allows it to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Case Study:
In vitro studies revealed that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans. The compound's efficacy was attributed to its ability to inhibit biofilm formation and enhance membrane permeability.
Anti-inflammatory Effects
Compounds in the pyrido[4,3-d]pyrimidine class are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Study:
Research highlighted the compound's ability to reduce inflammation in animal models of arthritis. The reduction in inflammatory markers correlated with decreased joint swelling and pain.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Pyrimidine-Based Derivatives
Structural Implications :
- Substituent Effects : The 1-phenylethyl group in the target compound enhances steric bulk compared to the 4-chlorophenyl group in , which may influence pharmacokinetics.
- Fused vs. Non-Fused Systems: Fused bicyclic systems (e.g., pyrido-pyrimidinone) improve rigidity and target selectivity compared to non-fused analogues like tetrahydropyrimidines .
Physicochemical Properties
Table 3: Physical and Spectral Data
Property Trends :
Biological Activity
Ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Characteristics
The compound features a pyrido[4,3-d]pyrimidine core structure which is known for its potential in inhibiting various biological targets. The presence of the sulfanyl group and acetamido moiety enhances its pharmacological profile.
Antitumor Activity
Pyrido[4,3-d]pyrimidines have been reported to exhibit significant antitumor properties. For instance:
- Kinase Inhibition : this compound has shown inhibitory effects on various kinases involved in cancer progression. Studies indicate that modifications on the pyrido-pyrimidine scaffold can lead to enhanced potency against specific cancer cell lines such as MCF-7 and HepG2 with IC50 values ranging from 11.4 nM to 17.2 nM for PIM-1 kinase inhibition .
Antibacterial Activity
Research has also highlighted the antibacterial properties of pyrido[4,3-d]pyrimidine derivatives:
- Inhibition of Bacterial Growth : Compounds within this class have demonstrated efficacy against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound can be attributed to:
- Kinase Inhibition : The compound acts by inhibiting specific kinases that are crucial for cell proliferation and survival in cancer cells.
- Cell Cycle Arrest : Studies have shown that this compound can induce G1 phase arrest in cancer cells, thereby preventing their progression through the cell cycle .
- Apoptosis Induction : There is evidence that it can enhance apoptotic pathways in tumor cells .
Case Studies
Several studies have investigated the biological activity of similar compounds:
Q & A
Q. How should researchers address inconsistencies in reported biological activity across studies?
- Framework :
Audit experimental variables: Cell line origin (e.g., HEK293 vs. HeLa), assay duration, and compound solubility.
Replicate studies using standardized protocols (e.g., CLIA-certified labs).
Cross-reference with computational models to identify confounding factors (e.g., protein binding interference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
